N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridine, cyclopenta, thieno, triazolo, and pyrimidinyl groups
Properties
Molecular Formula |
C22H18N6O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(7-oxo-4-pyridin-3-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,11(15)-tetraen-8-yl)acetamide |
InChI |
InChI=1S/C22H18N6O3S/c29-17(24-11-14-5-3-9-31-14)12-27-21-18(15-6-1-7-16(15)32-21)20-25-19(26-28(20)22(27)30)13-4-2-8-23-10-13/h2-5,8-10H,1,6-7,11-12H2,(H,24,29) |
InChI Key |
NXABTAXSWNVLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C(=O)N3CC(=O)NCC5=CC=CO5)C6=CN=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the furan-2-ylmethyl and pyridin-3-yl groups. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
Major products formed from these reactions include furan-2-carboxylic acid derivatives
Biological Activity
N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple heterocyclic rings, which may contribute to diverse biological activities. This article will explore the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H18N6O3S
- Molecular Weight : 446.5 g/mol
- CAS Number : 1010907-79-5
| Property | Value |
|---|---|
| Molecular Formula | C22H18N6O3S |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1010907-79-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the furan and pyridine rings.
- Coupling of these rings through condensation reactions.
- Final acetamide formation under controlled conditions to ensure high yield and purity.
Biological Activity
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities including antiproliferative effects against various cancer cell lines. The biological activity of this compound has been evaluated through various assays:
Antiproliferative Activity
In vitro studies have demonstrated that related compounds show significant antiproliferative effects against breast, colon, and lung cancer cell lines. The mechanism underlying this activity may involve:
- Inhibition of specific enzymes or pathways critical for cancer cell survival.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with molecular targets similar to other triazole derivatives. Potential mechanisms include:
- Enzyme Inhibition : Targeting specific kinases or phosphatases involved in cell proliferation.
- DNA Interaction : Intercalating into DNA or disrupting replication processes.
Case Studies
Several studies have highlighted the biological efficacy of compounds structurally related to N-(furan-2-ylmethyl)-2-(5-oxo...) in various contexts:
Study 1: Anticancer Activity
A study published in European Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. Compounds demonstrated IC50 values in the micromolar range against several cancer cell lines .
Study 2: Antimicrobial Properties
Research indicated that similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to assess activity levels against common pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
